molecular formula C27H54ClNO2 B12665476 Allylbis(2-hydroxypropyl)oleylammonium chloride CAS No. 95873-54-4

Allylbis(2-hydroxypropyl)oleylammonium chloride

Cat. No.: B12665476
CAS No.: 95873-54-4
M. Wt: 460.2 g/mol
InChI Key: WSUXIQNBHBCBRI-HPWRNOGASA-M
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Description

Allylbis(2-hydroxypropyl)oleylammonium chloride: is a quaternary ammonium compound with the molecular formula C27H54ClNO2 and a molecular weight of 460.17616 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxypropyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloropropanol under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation and crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of allylbis(2-hydroxypropyl)oleylammonium chloride primarily involves its interaction with lipid membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes .

Comparison with Similar Compounds

  • Cetyltrimethylammonium chloride
  • Dodecyltrimethylammonium chloride
  • Benzalkonium chloride

Comparison: Allylbis(2-hydroxypropyl)oleylammonium chloride is unique due to its combination of an allyl group and a long oleyl chain, which provides enhanced surfactant properties compared to other quaternary ammonium compounds. This unique structure allows it to form more stable emulsions and interact more effectively with lipid membranes .

Properties

CAS No.

95873-54-4

Molecular Formula

C27H54ClNO2

Molecular Weight

460.2 g/mol

IUPAC Name

bis(2-hydroxypropyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride

InChI

InChI=1S/C27H54NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28(22-6-2,24-26(3)29)25-27(4)30;/h6,13-14,26-27,29-30H,2,5,7-12,15-25H2,1,3-4H3;1H/q+1;/p-1/b14-13-;

InChI Key

WSUXIQNBHBCBRI-HPWRNOGASA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-]

Origin of Product

United States

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